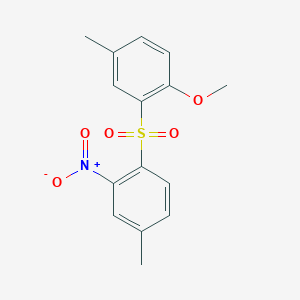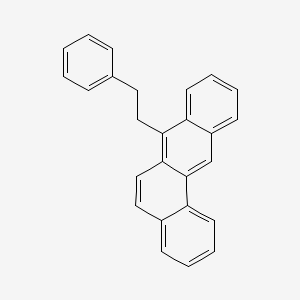
7-(2-Phenylethyl)tetraphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Phenylethyl)tetraphene is a derivative of tetraphenylene, a polycyclic aromatic compound. Tetraphenylenes are known for their unique structural properties, including a rigid central eight-membered ring formed by ortho-annulation of four benzene rings. This structure imparts significant stability and interesting chemical properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Phenylethyl)tetraphene typically involves the cycloaddition of triynes, a method developed by Shibata in 2009. This catalytic and enantioselective method yields tetraphenylene derivatives in good yields (45-93%) with excellent enantioselectivities (up to 99%) . The reaction conditions often involve the use of palladium catalysts and specific ligands to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the specialized conditions required. advancements in catalytic methods and the development of more efficient synthetic routes may pave the way for scalable production in the future .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Phenylethyl)tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Applications De Recherche Scientifique
7-(2-Phenylethyl)tetraphene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 7-(2-Phenylethyl)tetraphene involves its interaction with specific molecular targets and pathways. Its rigid structure and aromaticity allow it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but its unique properties make it a promising candidate for further research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylene: The parent compound with a similar structure but without the phenylethyl group.
Tetraphenylethene: Another derivative with different substituents, known for its aggregation-induced emission properties.
Uniqueness
7-(2-Phenylethyl)tetraphene is unique due to the presence of the phenylethyl group, which imparts additional stability and alters its chemical reactivity compared to other tetraphenylene derivatives. This makes it particularly interesting for applications in materials science and organic electronics .
Propriétés
Numéro CAS |
5705-69-1 |
|---|---|
Formule moléculaire |
C26H20 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
7-(2-phenylethyl)benzo[a]anthracene |
InChI |
InChI=1S/C26H20/c1-2-8-19(9-3-1)14-16-24-23-13-7-5-11-21(23)18-26-22-12-6-4-10-20(22)15-17-25(24)26/h1-13,15,17-18H,14,16H2 |
Clé InChI |
HWLMCSUSUVEPGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


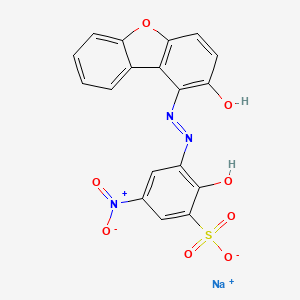

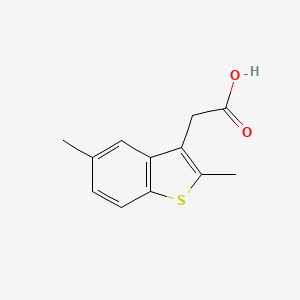
![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
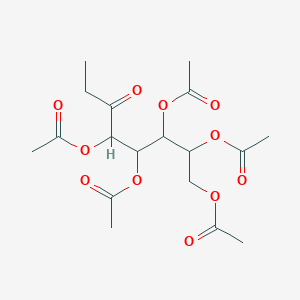
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)
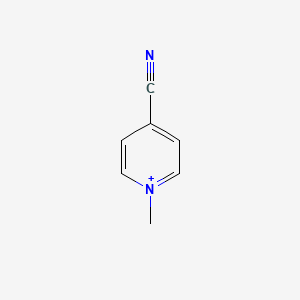

![Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate](/img/structure/B14727122.png)
![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)


